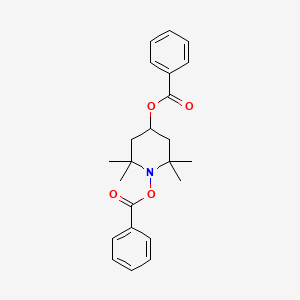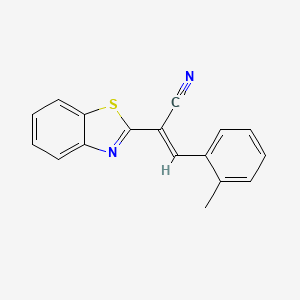
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL BENZOATE
Overview
Description
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL BENZOATE is a derivative of 2,2,6,6-tetramethylpiperidine, which is known for its stable free radical properties. This compound is often used in various chemical and industrial applications due to its unique structural and reactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL BENZOATE typically involves the esterification of 4-hydroxy-2,2,6,6-tetramethylpiperidine with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL BENZOATE undergoes various chemical reactions, including:
Oxidation: This
Properties
IUPAC Name |
(1-benzoyloxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-22(2)15-19(27-20(25)17-11-7-5-8-12-17)16-23(3,4)24(22)28-21(26)18-13-9-6-10-14-18/h5-14,19H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURDTQQEKOMLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}tetrahydrofuran-3-carboxamide](/img/structure/B5397232.png)
![2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5397243.png)
![1-phenyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5397247.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5397251.png)
![7-methyl-N-1-naphthyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5397256.png)

![7-ethyl-1-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5397264.png)

![(4aS*,8aR*)-6-[(2-ethylpyrimidin-5-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5397285.png)
![Ethyl 1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5397292.png)
![methyl 4-ethyl-5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5397294.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B5397319.png)

![methyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397332.png)
